![molecular formula C33H63PSi3 B14180164 Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane CAS No. 923013-78-9](/img/structure/B14180164.png)
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane is a chemical compound characterized by the presence of three tri(propan-2-yl)silyl groups attached to an ethynyl phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane typically involves the reaction of tri(propan-2-yl)silylacetylene with a suitable phosphane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the compound into different phosphane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds.
Aplicaciones Científicas De Investigación
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in radical reactions, where it promotes the formation of reactive intermediates through single-electron transfer processes . These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane include:
Triisopropylsilylacetylene: A precursor used in the synthesis of this compound.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of tri(propan-2-yl)silyl groups and ethynyl phosphane core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
923013-78-9 |
|---|---|
Fórmula molecular |
C33H63PSi3 |
Peso molecular |
575.1 g/mol |
Nombre IUPAC |
tris[2-tri(propan-2-yl)silylethynyl]phosphane |
InChI |
InChI=1S/C33H63PSi3/c1-25(2)35(26(3)4,27(5)6)22-19-34(20-23-36(28(7)8,29(9)10)30(11)12)21-24-37(31(13)14,32(15)16)33(17)18/h25-33H,1-18H3 |
Clave InChI |
MOSVDAQPYXKSDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CP(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
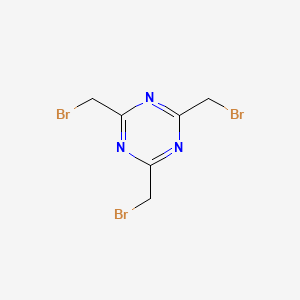
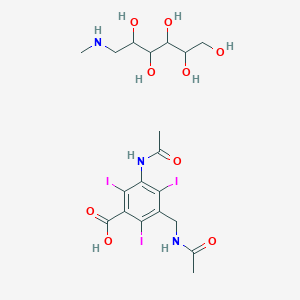
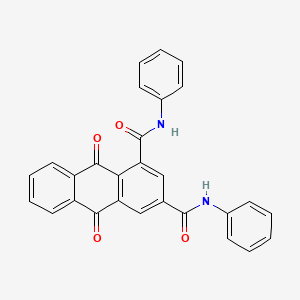
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
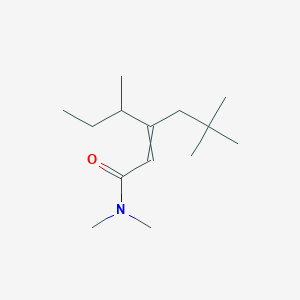
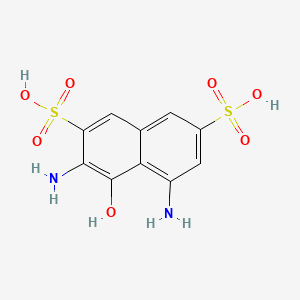

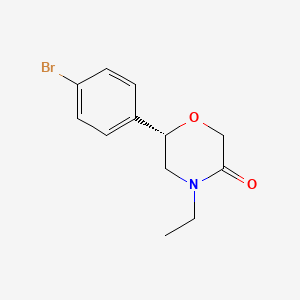
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
